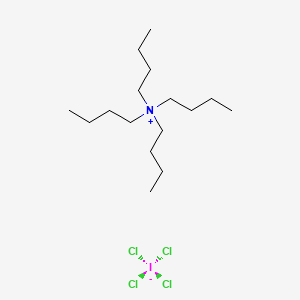

Tetra-n-butylammonium iodotetrachloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tetra-n-butylammonium iodotetrachloride is a chemical compound used in various applications . It is a useful source of iodide anion and is involved in the preparation of neopentyl iodides from the triflates .

Molecular Structure Analysis

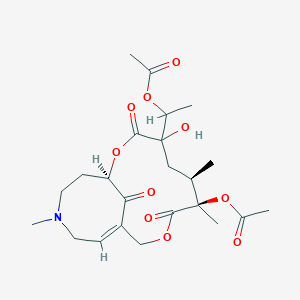

The molecular formula of this compound is C16H36Cl4IN . The full-profile analysis using a Pawley method showed that the HT phase had a structure with a cubic elementary lattice belonging to the symmetry space group P 43 n with the lattice parameter of a = 14.866 Å at 353 K .Chemical Reactions Analysis

This compound is used as a catalyst for methylation and benzylation of alcohols with dimethyl sulfate and benzyl bromide respectively . It is also used in the N-silylation of indole derivatives with hydrosilanes .Physical And Chemical Properties Analysis

This compound has a molecular weight of 511.175 g/mol . It has a melting point of 135°C to 139°C . It is a solid crystal in the monoclinic crystal system .科学的研究の応用

Catalysis in Organic Synthesis : Tetra-n-butylammonium iodide efficiently catalyzes the direct azidation of aldehyde C-H bonds with azidobenziodoxolone at room temperature. This provides a safer and more convenient method compared to conventional techniques requiring explosive azide sources (Shinomoto et al., 2015).

Spectrophotometric Analysis : A solvent extraction-spectrophotometric method using tetra-n-butylammonium iodide has been developed for determining bismuth in the form of tetra-n-butylammonium tetraiodobismuthate(III) (Hasebe & Taga, 1982).

Extraction and Separation of Metals : Tetra-n-butylammonium iodide is used for the extractive separation of cadmium from zinc, making it useful in metallurgical processes (Marczenko, Mojski, & Krejzler, 1975).

Chemical Synthesis : In chemical synthesis, tetra-n-butylammonium fluoride is used as a mild and efficient base for the elimination reaction of bromoalkenes, converting them into alkynes (Okutani & Mori, 2009).

Oxidation Reagents : Tetra-n-butylammonium per-ruthenate functions as a mild catalytic oxidant for converting alcohols to aldehydes and ketones (Griffith, Ley, Whitcombe, & White, 1987).

Ion-Solvent Interaction Studies : Tetra-n-butylammonium bromide's interaction in various solvents is significant for understanding ion-solvent interactions and its use as a phase transfer catalyst (Sarangi, Panda, Sahu, & Nanda, 2018).

Hydrogen Storage Material : Tetra-n-butylammonium borohydride forms a hybrid material for hydrogen storage, showcasing its potential in energy storage applications (Shin et al., 2009).

Safety and Hazards

作用機序

Target of Action

Tetra-n-butylammonium iodotetrachloride is a chemical compound with the molecular formula C16H36Cl4IN . It is primarily used as a chemical intermediate

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it should be stored in a cool, dry place, away from light .

特性

InChI |

InChI=1S/C16H36N.Cl4I/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-5(2,3)4/h5-16H2,1-4H3;/q+1;-1 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBZJAVINJZUOEH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.Cl[I-](Cl)(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36Cl4IN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15625-59-9 |

Source

|

| Record name | 1-Butanaminium, N,N,N-tributyl-, tetrachloroiodate(1-) (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15625-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butanaminium, N,N,N-tributyl-, tetrachloroiodate(1-) (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,2,3,4,7,8,11,12-Octahydrobenz[a]anthracene](/img/structure/B579339.png)